molecular formula C16H10ClF3N2O B2871742 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one CAS No. 64124-06-7

4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

Cat. No.: B2871742
CAS No.: 64124-06-7
M. Wt: 338.71
InChI Key: PBEMXBIJVNPFDL-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a complex organic compound characterized by its unique structural features, including a pyrazolone core and substituents such as chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 3-(trifluoromethyl)phenylhydrazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazolone core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Process optimization, including the control of reaction temperature, pressure, and the use of high-purity reagents, is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, often under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions typically yield alcohols or amines.

  • Substitution Products:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has shown potential as a bioactive molecule

Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects, making it a candidate for therapeutic applications.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding domains, leading to modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparison with Similar Compounds

  • 4-(3-Chlorophenyl)-2-fluorophenol

  • 3-(4-Chlorophenyl)propionic acid

  • Dicofol

Uniqueness: 4-(3-Chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one stands out due to its pyrazolone core and the presence of both chloro and trifluoromethyl groups. These structural features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O/c17-12-5-1-3-10(7-12)14-9-21-22(15(14)23)13-6-2-4-11(8-13)16(18,19)20/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEMXBIJVNPFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 12 grams of the 3-chloroatropic acid, methyl ester (prepared in Example 9 above), 13 grams 3-(trifluoromethyl)phenylhydrazine hydrochloride and 100 ml. methanol was refluxed overnight to yield 4.6 grams of 4-(3-chlorophenyl)-1-(α,α,α-trifluoro-3-tolyl)-3-pyrazolin-5-one, m.p. 190°-192° C.
Name
3-chloroatropic acid, methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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